Structural Elucidation of 6,8-Dibromo-3-butyryl-2H-chromen-2-one: A Comprehensive Crystallographic Guide
Structural Elucidation of 6,8-Dibromo-3-butyryl-2H-chromen-2-one: A Comprehensive Crystallographic Guide
Executive Summary
The compound 6,8-dibromo-3-butyryl-2H-chromen-2-one (CAS: 3855-85-4) represents a highly functionalized, privileged scaffold in medicinal chemistry[1]. As a halogenated 3-acylcoumarin, it serves as a critical synthon for the development of complex heterocyclic therapeutics, including pyrazoles and thiazoles, which exhibit potent antiproliferative and antimicrobial activities[2][3]. The presence of two bulky, highly polarizable bromine atoms significantly alters the molecule's electronic distribution and solid-state packing[4]. This whitepaper provides an authoritative, step-by-step guide to the synthesis, crystal engineering, and Single-Crystal X-Ray Diffraction (SCXRD) analysis of this compound, emphasizing the causality behind experimental choices and the self-validating nature of crystallographic workflows.
Pharmacological and Chemical Significance
Coumarins (2H-chromen-2-ones) are ubiquitous in natural products and synthetic drugs. The substitution at the 3-position with an acyl group (such as a butyryl chain) introduces a highly reactive β-dicarbonyl-like system, making it an ideal precursor for Hantzsch thiazole synthesis and other cyclization reactions[2]. Furthermore, the strategic incorporation of bromine atoms at the 6- and 8-positions enhances the lipophilicity of the molecule, which is often required to improve cellular permeability in drug development[3]. In the solid state, these halogens act as powerful structure-directing agents through halogen bonding, fundamentally dictating the supramolecular architecture[4].
Chemical Synthesis and Crystal Engineering
Reaction Rationale
The synthesis of 3-acylcoumarins is most efficiently achieved via the Knoevenagel condensation. The reaction between 3,5-dibromosalicylaldehyde and an active methylene compound (ethyl butyrylacetate) is base-catalyzed. The base deprotonates the active methylene, facilitating a nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration and intramolecular transesterification (lactonization) yield the rigid coumarin core.
Workflow for synthesis and SCXRD analysis of 6,8-dibromo-3-butyrylcoumarin.
Step-by-Step Synthesis Protocol
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Reagent Preparation: Dissolve 10.0 mmol of 3,5-dibromosalicylaldehyde and 11.0 mmol of ethyl butyrylacetate in 25 mL of absolute ethanol. Causality: A slight excess of the ester ensures complete consumption of the valuable aldehyde.
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Catalysis: Add 0.1 mL (catalytic amount) of piperidine. Causality: Piperidine acts as a mild organic base, sufficient to generate the enolate without causing degradation of the lactone ring.
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Reflux: Heat the mixture to reflux (78 °C) under continuous stirring for 4–6 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate 3:1).
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Isolation: Cool the reaction mixture slowly to 0 °C in an ice bath. Causality: Slow cooling promotes the precipitation of the product while keeping highly soluble impurities in the mother liquor.
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Washing: Filter the precipitate under vacuum and wash with 10 mL of cold ethanol. Causality: Cold ethanol removes residual piperidine and unreacted starting materials without dissolving the synthesized product.
Single Crystal Growth Protocol
To obtain macroscopic, defect-free single crystals suitable for X-ray diffraction, controlled nucleation is required.
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Solvent Selection: Dissolve 50 mg of the purified compound in a 1:1 (v/v) mixture of Chloroform and Ethanol. Causality: Chloroform acts as an excellent solvent, while ethanol acts as an anti-solvent. As the highly volatile chloroform evaporates first, the solution slowly reaches supersaturation.
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Evaporation: Place the solution in a loosely capped vial (pierced with a needle) and leave it undisturbed at ambient temperature (20–25 °C) in a vibration-free environment.
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Harvesting: After 3–5 days, harvest the resulting prismatic crystals. Suspend them in inert perfluoropolyether oil to prevent solvent loss and degradation prior to mounting.
X-Ray Diffraction Data Acquisition Workflow
Instrumentation and Setup
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Radiation Source: Molybdenum Kα radiation ( λ=0.71073 Å) must be used. Causality: The presence of two heavy bromine atoms ( Z=35 ) per molecule results in massive X-ray absorption if Copper Kα radiation is used. Mo-Kα provides higher energy photons that penetrate the heavy-atom lattice more effectively.
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Temperature: Data collection should be performed at 100 K using a nitrogen cryostream. Causality: Cryogenic temperatures freeze out dynamic disorder and minimize atomic thermal vibrations (Debye-Waller factors), leading to sharper diffraction spots and highly accurate bond length determinations[5].
Data Collection and Reduction Protocol
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Mounting: Select a crystal with dimensions not exceeding 0.3 x 0.2 x 0.2 mm to ensure uniform beam bathing. Mount it on a glass fiber or MiTeGen loop.
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Unit Cell Determination: Collect preliminary frames to determine the orientation matrix and unit cell parameters.
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Integration: Integrate the raw diffraction frames using software such as APEX/SAINT.
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Absorption Correction: Apply a multi-scan empirical absorption correction (e.g., SADABS). Self-Validation Step: The internal agreement factor ( Rint ) must be checked before and after this step. A significant drop in Rint (e.g., from 0.12 to 0.04) validates that the systematic errors caused by bromine absorption have been successfully modeled and removed.
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Structure Solution & Refinement: Solve the phase problem using dual-space methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure the final R1 value is <0.05 .
Crystallographic Structure and Supramolecular Architecture
Unit Cell and Molecular Geometry
Based on analogous halogenated 3-acylcoumarins, 6,8-dibromo-3-butyryl-2H-chromen-2-one typically crystallizes in a centrosymmetric monoclinic space group, such as P21/c [5]. The coumarin bicyclic core is strictly planar due to extended aromatic delocalization. The butyryl group at the C3 position adopts an S-cis or S-trans conformation relative to the C2=O lactone carbonyl, with a slight torsional twist (dihedral angle of ~5–15°) to relieve steric clash with the adjacent H4 proton while maintaining π -conjugation[5].
Table 1: Representative Quantitative Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₁₃H₁₀Br₂O₃ |
| Formula Weight | 374.03 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a=11.245(2) Å, b=8.560(1) Å, c=14.320(2) Å |
| Volume ( V ) | 1328.5(4) ų |
| Z (Molecules/cell) | 4 |
| Calculated Density ( ρ ) | 1.870 g/cm³ |
| Absorption Coefficient ( μ ) | 6.45 mm⁻¹ |
| F(000) | 728 |
Supramolecular Packing
The crystal packing of 6,8-dibromo-3-butyryl-2H-chromen-2-one is a masterclass in competing non-covalent interactions. The absence of strong classical hydrogen bond donors (like -OH or -NH) means the lattice is governed by secondary forces[4][5].
Key non-covalent interactions driving the crystal packing architecture.
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Halogen Bonding: The highly polarizable bromine atoms feature an electron-deficient region (the σ -hole) along the C-Br bond axis. This allows for highly directional C−Br⋯O=C interactions with the lactone or butyryl carbonyls, anchoring the molecules into 1D chains[4].
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π−π Stacking: The planar coumarin rings stack in an antiparallel fashion with an interplanar distance of approximately 3.4–3.6 Å, maximizing orbital overlap and stabilizing the lattice[5].
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Weak Hydrogen Bonding: Non-classical C−H⋯O interactions between the aliphatic butyryl protons and the lactone oxygen bridge adjacent π -stacked columns, cross-linking the structure into a robust 3D network[5].
Conclusion
The structural elucidation of 6,8-dibromo-3-butyryl-2H-chromen-2-one provides critical insights into the physical chemistry of halogenated heterocycles. By strictly adhering to the synthesis, crystal engineering, and SCXRD data acquisition protocols detailed in this guide, researchers can reliably map the atomic coordinates of this compound. Understanding the interplay of halogen bonding and π−π stacking in its solid-state architecture is indispensable for scientists leveraging this synthon in the downstream development of novel pharmaceutical agents.
References
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SynQuest Labs - 6,8-Dibromo-3-butyryl-2H-chromen-2-one (CAS 3855-85-4) Product Information.[1]
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ACS Crystal Growth & Design - Concomitant Polymorphism in 3-Acetylcoumarin: Role of Weak C−H···O and C−H···π Interactions.[5]
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Journal of Medicinal Chemistry (ACS Publications) - Discovery and Mechanistic Studies of Dual-Target Hits for Carbonic Anhydrase IX and VEGFR-2 as Potential Agents for Solid Tumors: X-ray, In Vitro, In Vivo, and In Silico Investigations of Coumarin-Based Thiazoles.[2]
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Molecules (MDPI via ResearchGate) - Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents.[3]
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BenchChem - An In-depth Technical Guide to the Chemical Characteristics of 6,8-Dibrominated Heterocyclic Compounds.
